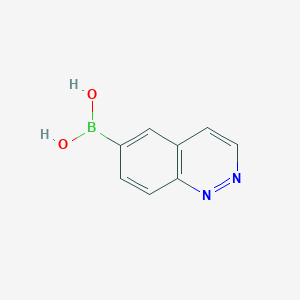

Cinnolin-6-ylboronicacid

Description

Strategic Importance of Organoboron Compounds in Chemical Transformations

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern synthetic organic chemistry. thieme.descispace.com Their prominence is rooted in their unique combination of stability, functional group tolerance, and versatile reactivity. thieme.deresearchgate.net These compounds are generally air-stable, and their major byproduct, boric acid, is considered environmentally benign. scispace.comacs.org

The most notable application of organoboron compounds is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. acs.orgnih.gov This reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate catalyzed by a palladium complex, is a cornerstone of modern synthesis due to its reliability and broad substrate scope. nih.gov Beyond this, organoboron compounds are used in a variety of other transformations, including the synthesis of amines, sugars, and various heterocyclic systems. scispace.com Their ability to undergo these transformations with retention of stereochemistry makes them exceptionally valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. thieme.deresearchgate.net

The Cinnoline (B1195905) Nucleus as a Versatile Heterocyclic Scaffold in Advanced Chemical Research

The cinnoline ring, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-benzodiazine), is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comsmolecule.com This designation stems from the ability of its core structure to serve as a foundation for a wide range of derivatives that exhibit diverse and significant biological activities. mdpi.comresearchgate.net

Research has demonstrated that compounds incorporating the cinnoline nucleus possess a broad spectrum of pharmacological properties. nih.gov These include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, antitumor, and anxiolytic activities. mdpi.comsmolecule.comresearchgate.netscispace.com The versatility of the cinnoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties to interact with specific biological targets. researchgate.net These targets include enzymes like protein kinases and receptors such as GABA A, which are implicated in numerous disease pathways. mdpi.comgoogle.com The development of cinnoline-based molecules is thus a significant area of research aimed at identifying novel lead compounds for therapeutic agents. nih.gov

Research Trajectories for Cinnolin-6-ylboronic Acid in Diverse Synthetic Endeavors

The primary research trajectory for Cinnolin-6-ylboronic acid is its application as a key building block in the synthesis of novel, complex molecules via cross-coupling reactions. Its structure is purpose-built for use in reactions like the Suzuki-Miyaura coupling, allowing for the direct installation of the cinnoline-6-yl group onto various aromatic and heteroaromatic systems.

Detailed research findings indicate that the reverse transformation—coupling various aryl and heteroarylboronic acids to a 6-halocinnoline core—is a well-established and efficient synthetic strategy. nih.govmdpi.comresearchgate.net This precedent strongly supports the utility of Cinnolin-6-ylboronic acid for achieving the complementary coupling. By using Cinnolin-6-ylboronic acid, researchers can explore several promising avenues:

Medicinal Chemistry: Given the wide range of biological activities associated with the cinnoline scaffold, Cinnolin-6-ylboronic acid serves as a critical reagent for creating new libraries of potential drug candidates. mdpi.comnih.gov For example, it can be used to synthesize novel inhibitors of phosphodiesterase 10A (PDE10A), a target for treating neurological disorders, by coupling the cinnoline core to other functionalized rings. ijper.org Similarly, its use can facilitate the development of new anticancer agents by incorporating the cinnoline moiety into structures designed to inhibit specific protein kinases. researchgate.net

Materials Science: The fluorescent properties of certain heterocyclic compounds make them valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors. While some studies have noted that converting a 4-azidocinnoline to a triazole can quench fluorescence, the fundamental photophysical properties of the core can be explored and modified. researchgate.net Cinnolin-6-ylboronic acid enables the systematic synthesis of 6-aryl-cinnolines, allowing for a thorough investigation into how different aryl substituents affect the electronic and photophysical properties of the cinnoline system, potentially leading to new materials for electronic and optical applications. researchgate.net

Agrochemicals: Derivatives of cinnoline have been investigated and approved for use in agriculture as herbicides and plant growth regulators. ijper.org Cinnolin-6-ylboronic acid provides a direct route to synthesize novel analogs for screening, potentially leading to the discovery of more effective or selective agricultural products. ijper.org

The strategic placement of the boronic acid at the 6-position provides a reliable handle for chemists to forge new carbon-carbon bonds, making Cinnolin-6-ylboronic acid a valuable tool for systematically exploring the chemical and biological space around the versatile cinnoline scaffold.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Cinnolin-6-ylboronic acid |

| Boric acid |

| Cinnoline |

| 4-azidocinnoline |

| 6-aryl-cinnoline |

Properties

Molecular Formula |

C8H7BN2O2 |

|---|---|

Molecular Weight |

173.97 g/mol |

IUPAC Name |

cinnolin-6-ylboronic acid |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-1-2-8-6(5-7)3-4-10-11-8/h1-5,12-13H |

InChI Key |

YOEBOIYXMGSUOJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=NC=C2)(O)O |

Origin of Product |

United States |

Cross Coupling Applications of Cinnolin 6 Ylboronic Acid in Carbon Carbon and Carbon Heteroatom Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions Involving Cinnolin-6-ylboronic Acid

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or pseudohalide.

In theory, Cinnolin-6-ylboronic acid could readily participate in palladium-catalyzed Suzuki-Miyaura reactions with a variety of aryl and heteroaryl halides (e.g., bromides, iodides) or pseudohalides (e.g., triflates). This would provide a direct route to 6-aryl and 6-heteroaryl-cinnoline derivatives, which are scaffolds of interest in drug discovery.

A typical reaction would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand (e.g., PPh₃, SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a suitable solvent system like dioxane/water or toluene/ethanol/water. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Hypothetical Reaction Data:

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | Predicted High |

| 2 | 2-Iodopyridine | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | Predicted High |

| 3 | 1-Naphthyl triflate | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 90 | Predicted Good |

This is a hypothetical data table, as no specific literature on Cinnolin-6-ylboronic acid was found.

Nickel catalysis has emerged as a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides and for reactions involving different mechanistic pathways. It is plausible that Cinnolin-6-ylboronic acid could be successfully coupled with aryl and heteroaryl halides using a nickel-based catalytic system, typically comprising a nickel(II) precatalyst (e.g., NiCl₂(dppp)) and a suitable ligand and base.

While the coupling at the 6-position of the cinnoline (B1195905) ring is determined by the starting boronic acid, regioselectivity would be a key consideration when using polyhalogenated coupling partners. The relative reactivity of different halogen substituents (I > Br > Cl) and the electronic and steric nature of the reaction partners would dictate the site of coupling. Stereoselective Suzuki-Miyaura reactions are also well-established, particularly for the synthesis of axially chiral biaryls, though this would be less relevant for the direct coupling of Cinnolin-6-ylboronic acid unless a chiral coupling partner is employed.

Chan-Lam Coupling Reactions for Carbon-Nitrogen Bond Formation Utilizing Cinnolin-6-ylboronic Acid

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, most notably C-N bonds. This copper-catalyzed reaction couples an organoboron reagent with an amine, alcohol, or thiol. Theoretically, Cinnolin-6-ylboronic acid could be coupled with a wide range of primary and secondary amines, anilines, and N-heterocycles to produce 6-aminocinnoline derivatives.

The reaction is typically carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, often with a ligand like pyridine (B92270) or in the presence of a base, and an oxidant (often air). The mild reaction conditions and tolerance of various functional groups make the Chan-Lam coupling an attractive potential method for the late-stage functionalization of complex molecules containing a cinnoline core.

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura and Chan-Lam reactions, Cinnolin-6-ylboronic acid could hypothetically be employed in a variety of other cross-coupling reactions, although these are less commonly performed with boronic acids directly compared to their halide or stannane (B1208499) counterparts. For instance, while the Sonogashira (alkyne coupling), Stille (organotin coupling), Heck (alkene coupling), and Hiyama (organosilane coupling) reactions are powerful C-C bond-forming methods, they typically utilize a halo-cinnoline as the starting material. However, variations of these reactions that can utilize boronic acids are known, suggesting potential, albeit less direct, applications for Cinnolin-6-ylboronic acid. Alkyl-boron couplings , a subset of Suzuki-Miyaura reactions, could also be envisioned, allowing for the introduction of alkyl groups at the 6-position of the cinnoline ring.

Integrated Synthetic Sequences: Tandem and One-Pot Reactions Incorporating Cinnolin-6-ylboronic Acid

The development of tandem and one-pot reactions is a key goal in modern organic synthesis to improve efficiency and reduce waste. A plausible one-pot sequence could involve the in-situ formation of Cinnolin-6-ylboronic acid from a corresponding 6-halocinnoline via a Miyaura borylation, followed by a subsequent Suzuki-Miyaura coupling with a different aryl halide in the same reaction vessel. This would allow for the synthesis of diverse 6-arylcinnolines from a single precursor without the need for isolation of the boronic acid intermediate.

Spectroscopic and Analytical Characterization Methodologies for Cinnolin 6 Ylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like Cinnolin-6-ylboronic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular structure, including the chemical environment of hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atoms. osti.gov

¹H NMR Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For Cinnolin-6-ylboronic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cinnoline (B1195905) ring system and the hydroxyl protons of the boronic acid group. The aromatic region would display a set of multiplets corresponding to the five protons on the bicyclic cinnoline core. The chemical shifts and splitting patterns of these protons are dictated by their position relative to the nitrogen atoms and the boronic acid substituent. The two hydroxyl protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. mdpi.com Each unique carbon atom in Cinnolin-6-ylboronic acid will produce a distinct signal. The spectrum would show eight signals for the carbon atoms of the cinnoline ring. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to detect or may appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus. rsc.org The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromatic system. researchgate.net

¹¹B NMR Boron-11 (¹¹B) NMR is specifically used to probe the environment of the boron atom. nsf.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination number of the boron atom. For Cinnolin-6-ylboronic acid, which has a trigonal planar (sp² hybridized) boronic acid group, a characteristic signal is expected in the range of δ 27-30 ppm. rsc.org This technique is also invaluable for monitoring reactions involving the boronic acid, such as its conversion to a boronate ester, which would result in a significant upfield shift corresponding to the formation of a tetracoordinate (sp³ hybridized) boron species. nsf.govmdpi.com

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.5 - 9.5 | Complex multiplet patterns due to protons on the cinnoline ring. google.comchemicalbook.com |

| ¹H (B(OH)₂) | 4.0 - 6.0 (variable) | Broad singlet, position is solvent and concentration dependent. |

| ¹³C (Aromatic) | 115 - 155 | Signals correspond to the 8 carbons of the cinnoline ring system. mdpi.com |

| ¹³C (C-B) | Variable | Ipso-carbon signal may be broad or unobserved. rsc.org |

| ¹¹B | 27 - 30 | Characteristic for trigonal planar (sp²) arylboronic acids. rsc.orgsdsu.edu |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For Cinnolin-6-ylboronic acid, high-resolution mass spectrometry (HRMS) is particularly useful. mdpi-res.com It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The exact mass can be calculated from the molecular formula (C₈H₇BN₂O₂) and compared to the experimentally measured value to confirm the compound's identity. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇BN₂O₂ | nih.gov |

| Molecular Weight | 173.97 g/mol | nih.gov |

| Exact Mass | 174.0600576 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net In the IR spectrum of Cinnolin-6-ylboronic acid, characteristic absorption bands would confirm the presence of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups in the boronic acid moiety. d-nb.info Strong bands around 1300-1400 cm⁻¹ correspond to B-O stretching. The aromatic cinnoline ring would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Boronic Acid) | Stretching, H-bonded | 3200 - 3600 (broad) d-nb.info |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| B-O | Stretching | 1300 - 1400 d-nb.info |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. nih.gov This technique can determine the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. For Cinnolin-6-ylboronic acid, a single-crystal X-ray diffraction analysis would unambiguously confirm the planar structure of the cinnoline ring and the geometry of the boronic acid group. researchgate.net Furthermore, it would reveal the intermolecular interactions that dictate the crystal packing in the solid state. Arylboronic acids frequently form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. d-nb.info X-ray crystallography would confirm if Cinnolin-6-ylboronic acid adopts such a dimeric structure or engages in other hydrogen-bonding networks, for instance, involving the cinnoline nitrogen atoms. osti.gov

Future Research Directions and Synthetic Innovations in Cinnolin 6 Ylboronic Acid Chemistry

Development of Novel Catalytic Systems for Cinnolinylboronic Acid Transformations

The transformation of Cinnolin-6-ylboronic acid, most commonly via Suzuki-Miyaura coupling, is central to its utility. While traditional palladium catalysts are effective, future research is focused on developing more efficient, sustainable, and versatile catalytic systems.

Photoredox and Dual Catalysis: A significant area of innovation is the merger of photoredox catalysis with transition metal catalysis. This dual catalytic approach allows reactions to proceed under milder conditions, often at room temperature using visible light as the energy source. For instance, cooperative photoredox and copper catalysis has enabled the oxidative C-N cross-coupling of aryl boronic acids with various amines. chemrxiv.orgresearchgate.net Applying this to Cinnolin-6-ylboronic acid could provide a novel, low-temperature route to 6-aminocinnoline derivatives, which are valuable pharmacophores. Similarly, photocatalytic methods can facilitate unique transformations, such as polarity-mismatched radical additions, opening pathways to complex structures not accessible through traditional means. nih.gov

Advanced Palladium and Rhodium Systems: The development of highly active palladium catalysts continues to be a priority. Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown remarkable efficiency in the Suzuki-Miyaura coupling of heteroaryl boronic acids, even with challenging substrates like aryl chlorides. mdpi.comresearchgate.netresearchgate.netthieme-connect.com The use of novel heterodinuclear Pd-Lanthanide catalysts has also been shown to enhance catalytic activity in protic solvents, presenting a greener alternative for coupling reactions. nih.gov Beyond palladium, rhodium-catalyzed enantioselective additions of arylboronic acids to ketones are emerging as a powerful tool for creating chiral tertiary alcohols, a key structural motif in many pharmaceuticals. rsc.org Adapting these advanced Rh-WingPhos systems for Cinnolin-6-ylboronic acid could yield highly valuable, enantioenriched products.

Table 1: Emerging Catalytic Systems for Boronic Acid Transformations

| Catalytic System | Transformation Type | Potential Advantage for Cinnolin-6-ylboronic Acid | Key References |

|---|---|---|---|

| Photoredox/Copper Dual Catalysis | C-N Cross-Coupling | Mild, low-temperature synthesis of 6-aminocinnolines. | chemrxiv.orgresearchgate.net |

| Advanced Pd-NHC/Phosphine Catalysts | Suzuki-Miyaura Coupling | High efficiency and turnover numbers; coupling with challenging partners. | mdpi.comresearchgate.netresearchgate.net |

| Rhodium-WingPhos Catalysis | Enantioselective 1,2-Addition | Synthesis of chiral tertiary alcohols for pharmaceutical applications. | rsc.org |

| Photoredox/HAT Catalysis | C-H Borylation | Direct, metal-free synthesis of Cinnolin-6-ylboronic acid from cinnoline (B1195905). | rsc.orgrsc.org |

Chemoenzymatic Approaches to Cinnolin-6-ylboronic Acid Synthesis

The integration of biocatalysis with traditional chemical synthesis offers a powerful strategy for improving selectivity and sustainability. While the field is still nascent for organoboron compounds, it holds immense promise for Cinnolin-6-ylboronic acid chemistry.

Enzymatic Transformations of Boronic Acids: A groundbreaking development is the engineering of enzymes for "new-to-nature" reactions. Researchers have successfully engineered a protoglobin nitrene transferase that catalyzes the direct amination of aryl boronic acids to form anilines, using hydroxylamine (B1172632) as the nitrogen source. osti.govcaltech.edunih.gov This biocatalytic method operates with high efficiency and generates only water and boric acid as byproducts. osti.govnih.gov Applying this enzymatic platform to Cinnolin-6-ylboronic acid could establish a highly selective and environmentally benign route to 6-aminocinnoline, a transformation that circumvents the harsh reagents often used in chemical aminations.

Biocatalytic Borylation: Future research may also deliver enzymatic methods for the synthesis of Cinnolin-6-ylboronic acid itself. The direct C-H borylation of heterocycles is a significant challenge, but bio-inspired approaches are emerging. Heme-enzymes like cytochrome c have been shown to catalyze carbene insertions into B-H bonds, demonstrating the potential of enzymes to mediate boron chemistry. tuhh.de Furthermore, strategies combining enzymatic halogenation with chemical cross-coupling in one pot have been developed for heterocycle synthesis. researchgate.net A futuristic approach could involve an engineered "borylase" enzyme or a chemoenzymatic cascade to directly and selectively install the boronic acid group onto the cinnoline core, bypassing the need for pre-functionalized starting materials and multi-step syntheses. rsc.orgrsc.org

Applications in Flow Chemistry and Automated Synthetic Platforms

Continuous flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. organic-chemistry.orgresearchgate.net These technologies are particularly well-suited for the synthesis and subsequent elaboration of building blocks like Cinnolin-6-ylboronic acid.

Continuous Synthesis of Boronic Acids: The synthesis of aryl boronic acids often involves organolithium intermediates generated at very low temperatures, a process that is challenging to scale up in batch reactors. Flow chemistry provides a solution by enabling precise temperature control and rapid mixing within microreactors. This has been successfully applied to the synthesis of various boronic acids via halogen-lithium exchange, achieving high throughput (e.g., 60 g/h) with reaction times of less than a second. organic-chemistry.orgnih.gov Adopting this technology for Cinnolin-6-ylboronic acid from a precursor like 6-bromocinnoline (B1338702) would enable safe, on-demand, and scalable production.

Automated Library Synthesis: The true power of flow chemistry lies in its capacity for integration into automated, multi-step synthetic platforms. rsc.org An automated system could be designed to first synthesize Cinnolin-6-ylboronic acid in a flow reactor and then directly stream the output into a second module for a subsequent reaction, such as a Suzuki-Miyaura coupling. figshare.com By integrating pumps, reactors, and purification modules controlled by software, entire libraries of cinnoline derivatives could be generated rapidly and with high reproducibility. This approach accelerates the drug discovery process by enabling the rapid exploration of chemical space around the cinnoline scaffold. mdpi.comrsc.org

Table 2: Advantages of Flow Chemistry for Cinnolin-6-ylboronic Acid

| Feature | Advantage | Relevance to Cinnolin-6-ylboronic Acid Chemistry |

|---|---|---|

| Precise Temperature Control | Safe handling of exothermic reactions and unstable intermediates. | Enables scalable synthesis via low-temperature organolithium routes. |

| Rapid Mixing & Short Residence Times | Increased reaction rates and suppression of side reactions. | High-throughput production with improved purity. |

| Automation and Integration | Multi-step synthesis without manual intervention or isolation. | Rapid generation of compound libraries for screening. |

| Scalability | Seamless transition from lab-scale optimization to production scale. | Facilitates production for later-stage development. |

Exploration of Cinnolin-6-ylboronic Acid in the Development of Advanced Chemical Technologies and Materials Science

The unique electronic and photophysical properties of the cinnoline ring make it an attractive scaffold for advanced materials. Cinnolin-6-ylboronic acid is a pivotal intermediate for incorporating this heterocycle into functional polymers and fluorescent probes. sioc-journal.cnontosight.ai

Fluorescent Probes and Sensors: Cinnoline derivatives have been successfully incorporated into novel fluorophores. For example, fusing the cinnoline ring with a naphthalimide dye creates a "CinNapht" system, a red-shifted fluorophore with a large Stokes shift suitable for bio-imaging applications. rsc.orgrsc.org Furthermore, poly(arylene ethynylene)s containing a cinnoline core have been synthesized via Sonogashira coupling. These polymers exhibit fluorescence that is highly sensitive to quenching by palladium ions (Pd²⁺), demonstrating their potential as chemosensors. beilstein-journals.orgresearchgate.net Cinnolin-6-ylboronic acid is the ideal precursor for building such polymeric sensors through Suzuki polycondensation.

Organic Electronics: The electron-deficient nature of the cinnoline ring makes it a promising component for electron-transporting materials (ETMs) in organic electronics. sioc-journal.cn Conjugated polymers based on the isomeric benzo[c]cinnoline (B3424390) scaffold have been developed for use in high-performance organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and triboelectric nanogenerators. nih.govrsc.orgrsc.org These materials demonstrate the potential of the diazine core to facilitate electron transfer and improve device performance. rsc.orgrsc.org Cinnolin-6-ylboronic acid provides a direct synthetic handle to create novel cinnoline-based copolymers for these advanced applications, potentially leading to new materials with tailored electronic and optical properties for next-generation flexible displays and energy-harvesting devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.